molecular formula C21H25ClN4O4S B4556554 ethyl 5-(aminocarbonyl)-2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

ethyl 5-(aminocarbonyl)-2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No.: B4556554
M. Wt: 465.0 g/mol
InChI Key: ZXZIBOINXDJNEH-UHFFFAOYSA-N
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Description

Ethyl 5-(aminocarbonyl)-2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C21H25ClN4O4S and its molecular weight is 465.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.1285042 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Drug Design

Compounds containing thiophene, piperazine, and carboxylate esters are extensively studied for their potential in drug design and development due to their diverse pharmacological activities. The ethyl ester group, combined with the thiophene ring, is often explored for its role in improving drug-like properties, including solubility and metabolic stability. Piperazine rings are frequently incorporated into pharmaceuticals due to their versatility in engaging with biological targets, offering potential for the development of new therapeutic agents. Research on similar compounds, such as the synthesis and biological evaluation of novel 1,2,4-triazole derivatives, demonstrates the antimicrobial potential of such structures, suggesting applications in discovering new antibiotics or antifungal agents (Bektaş et al., 2010).

Pharmacological Studies

The functional groups present in this compound indicate potential for pharmacological research, particularly in the exploration of new treatments for various diseases. For instance, compounds with aminocarbonyl and acetylaminophenyl groups have been investigated for their vasodilation properties, offering insights into cardiovascular disease treatments (Girgis et al., 2008). Furthermore, thiophene derivatives have shown significant cytotoxic activities against different cancer cell lines, underscoring their potential in anticancer drug development (Mohareb et al., 2016).

Materials Science

In materials science, the thiophene ring, known for its conductive properties, is of interest for the development of novel organic electronic materials. The presence of functional groups such as piperazine and carboxylate esters could enable the design of materials with specific electronic properties, potentially useful in organic semiconductors, sensors, or photovoltaic cells. Research into related thiophene-based compounds has led to the development of luminescent materials, demonstrating the utility of such structural motifs in creating advanced materials with desired optical properties (Teiber & Müller, 2012).

Properties

IUPAC Name

ethyl 5-carbamoyl-2-[[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O4S/c1-3-30-21(29)17-13(2)18(19(23)28)31-20(17)24-16(27)12-25-7-9-26(10-8-25)15-6-4-5-14(22)11-15/h4-6,11H,3,7-10,12H2,1-2H3,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZIBOINXDJNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(aminocarbonyl)-2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 2
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ethyl 5-(aminocarbonyl)-2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 3
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ethyl 5-(aminocarbonyl)-2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 4
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ethyl 5-(aminocarbonyl)-2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 5
ethyl 5-(aminocarbonyl)-2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-(aminocarbonyl)-2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

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